molecular formula C30H33NO6 B1458932 Fmoc-(Dmb)Leu-OH CAS No. 1425938-65-3

Fmoc-(Dmb)Leu-OH

Cat. No.: B1458932
CAS No.: 1425938-65-3
M. Wt: 503.6 g/mol
InChI Key: QPSOWMLPKHDMHL-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Fmoc-(Dmb)Leu-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide synthesis. The compound is used to introduce glycine residues into peptide chains, which helps in preventing the formation of secondary structures that can hinder the synthesis process . The interactions between this compound and these biomolecules are primarily based on its ability to act as a temporary protecting group, which can be removed under specific conditions to allow the continuation of peptide synthesis .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound influences cell function by preventing the aggregation of peptide chains, which can otherwise lead to cellular stress and dysfunction . By ensuring the smooth synthesis of peptides, this compound indirectly supports proper cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules involved in peptide synthesis. The compound acts as a protecting group for the amine group of amino acids, preventing unwanted reactions during the synthesis process . This protection is achieved through the formation of a stable adduct with the dibenzofulvene byproduct, which is then removed under basic conditions to allow the continuation of the synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under standard storage conditions but can degrade if exposed to extreme temperatures or prolonged storage . Long-term studies have shown that this compound maintains its effectiveness in preventing peptide aggregation, ensuring consistent results in peptide synthesis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At optimal dosages, the compound effectively prevents peptide aggregation without causing any adverse effects . At higher doses, there may be toxic effects, including cellular stress and potential disruption of normal cellular functions . It is essential to determine the appropriate dosage to achieve the desired effects without causing harm.

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes and cofactors that facilitate the incorporation of glycine residues into peptide chains . This interaction helps in maintaining the metabolic flux and ensuring the proper synthesis of peptides .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions ensure that the compound reaches its target sites, where it can exert its protective effects on peptide synthesis . The localization and accumulation of this compound are crucial for its effectiveness in preventing peptide aggregation .

Subcellular Localization

The subcellular localization of this compound is primarily within the endoplasmic reticulum and cytoplasm, where peptide synthesis occurs . The compound’s activity and function are influenced by its localization, as it needs to be present at the sites of peptide synthesis to exert its protective effects . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its effectiveness .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-(Dmb)Leu-OH typically involves the protection of the amino group of leucine with the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting leucine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The 2,4-dimethoxybenzyl (Dmb) group is introduced to protect the side chain of leucine, preventing unwanted side reactions during peptide synthesis .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of the compound .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-2-[(2,4-dimethoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33NO6/c1-19(2)15-27(29(32)33)31(17-20-13-14-21(35-3)16-28(20)36-4)30(34)37-18-26-24-11-7-5-9-22(24)23-10-6-8-12-25(23)26/h5-14,16,19,26-27H,15,17-18H2,1-4H3,(H,32,33)/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSOWMLPKHDMHL-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N(CC1=C(C=C(C=C1)OC)OC)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N(CC1=C(C=C(C=C1)OC)OC)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301137897
Record name N-[(2,4-Dimethoxyphenyl)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301137897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1425938-65-3
Record name N-[(2,4-Dimethoxyphenyl)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1425938-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2,4-Dimethoxyphenyl)methyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301137897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-(Dmb)Leu-OH
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Fmoc-(Dmb)Leu-OH
Reactant of Route 3
Reactant of Route 3
Fmoc-(Dmb)Leu-OH
Reactant of Route 4
Reactant of Route 4
Fmoc-(Dmb)Leu-OH
Reactant of Route 5
Reactant of Route 5
Fmoc-(Dmb)Leu-OH
Reactant of Route 6
Reactant of Route 6
Fmoc-(Dmb)Leu-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.